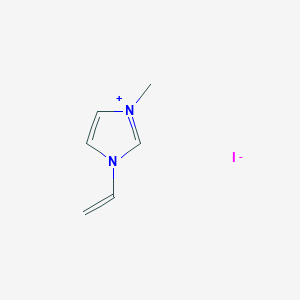
1-ethenyl-3-methylimidazol-3-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including EMIMI , 1-ethyl-3-methylimidazolium iodide , and 1-ethyl-3-methyl-3-imidazolium iodide .
- The compound appears as a white to pale yellow powder and is soluble in water, dichloromethane, ethanol, and acetonitrile.
- Its melting point is approximately 79°C .
1-Ethenyl-3-methylimidazol-3-ium iodide: (CAS number: 35935-34-3) is an ionic liquid with the chemical formula C₆H₁₁IN₂.
Preparation Methods
Synthetic Routes: 1-Ethenyl-3-methylimidazol-3-ium iodide can be synthesized by reacting methylimidazole with iodoethane.
Reaction Conditions: The specific conditions for this reaction involve the use of iodoethane as the alkylating agent.
Industrial Production Methods: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions due to its ionic nature.
Common Reactions: These include substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Major Products: The products formed depend on the specific reaction conditions. For example, nucleophilic substitution with other halides or pseudohalides can yield different derivatives of the imidazolium cation.
Scientific Research Applications
Chemistry: 1-Ethenyl-3-methylimidazol-3-ium iodide is used as a solvent and electrolyte in electrochemical studies and as a reaction medium for various organic transformations.
Biology and Medicine: Its applications in biology and medicine are less explored, but its ionic liquid properties make it interesting for potential drug delivery systems.
Industry: In industry, it may find use in catalysis, separation processes, and as a green solvent.
Mechanism of Action
- The exact mechanism by which 1-ethenyl-3-methylimidazol-3-ium iodide exerts its effects depends on the specific context (e.g., as a solvent or electrolyte).
- It interacts with other molecules through ion-dipole and ion-ion interactions, affecting reaction rates and solubility.
Comparison with Similar Compounds
Uniqueness: Its unique features lie in its ionic liquid properties, which combine the imidazolium cation with the iodide anion.
Similar Compounds: Other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium iodide, share similar characteristics.
Remember that 1-ethenyl-3-methylimidazol-3-ium iodide’s applications are still evolving, and further research may uncover additional uses and mechanisms.
Properties
CAS No. |
13361-29-0 |
|---|---|
Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
YXQLHBRQRXKDLT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)

